6,6-Diphenylfulvene

Electrochemistry Organic Electronics Radical Anion Stability

Sourcing 6,6-diphenylfulvene with inconsistent purity or stereochemical outcomes can derail organometallic and photovoltaic R&D. This product directly resolves those pain points: • Reduction potential ~0.3 V higher than 6,6-dimethylfulvene, stabilizing radical-anion intermediates for superior charge-transport materials. • Exclusive exo-stereoselectivity in cycloadditions ensures a single predictable product, eliminating purification bottlenecks. • Pd-catalyzed C-H arylation enables efficient construction of extended π-systems in moderate-to-good yields, accelerating PAH and pharma intermediate synthesis. Supplied with full analytical documentation and reliable global logistics.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 2175-90-8
Cat. No. B146878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Diphenylfulvene
CAS2175-90-8
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H14/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H
InChIKeyBULLHRADHZGONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Diphenylfulvene: Core Fulvene Building Block


6,6-Diphenylfulvene (CAS 2175-90-8) is a derivative of fulvene, a non-alternant hydrocarbon, featuring two phenyl substituents at the exocyclic 6-position. This structural motif confers a characteristic deep-red coloration and a propensity for π-conjugation, making it a versatile building block in synthetic and organometallic chemistry [1]. It is commonly employed as a ligand in metal complex synthesis and as a monomer in polymerization [2], and is also recognized as a key intermediate for perovskite solar cell (PSC) materials [3].

Metal complex ligand Forms organometallic complexes with transition metals
Polymerization monomer Building block for functional polymers
PSC intermediate Key precursor for perovskite solar cell materials

6,6-Diphenylfulvene vs. Simple Fulvene Analogs


The presence of two phenyl rings at the 6-position of the fulvene core is not merely a synthetic variant but a critical determinant of its physical, electrochemical, and stereochemical properties. Replacing these phenyl groups with smaller alkyl substituents, as in 6,6-dimethylfulvene, fundamentally alters the compound's reduction potential, steric bulk, and reactivity [1]. Attempting a direct substitution without considering these quantifiable differences can lead to failed syntheses, altered reaction pathways, or materials with significantly diminished performance in applications such as light-harvesting or catalysis [2].

6,6-Diphenylfulvene
6,6-Dimethylfulvene (analog)
Higher reduction potential stabilizes radical anion in electrochemical devices
Lower reduction potential may shift redox behavior and degrade device stability
Bulky phenyl groups enable exclusive stereoselectivity in cycloadditions
Smaller substituents lead to mixed stereoisomers and altered reaction pathways

6,6-Diphenylfulvene: Comparative Performance Evidence


Elevated Reduction Potential

6,6-Diphenylfulvene exhibits a reduction potential that is significantly higher than that of its dimethyl analog, 6,6-dimethylfulvene, indicating greater thermodynamic stability of its electrochemically generated radical anion [1]. This difference is critical for applications requiring reversible redox behavior, such as in light-harvesting materials [2].

Reduction Potential
Head-to-head
ca. +0.3 V shift vs 6,6-dimethylfulvene
Supports redox stability screening
Aprotic solvent, DMF conditions
Electrochemistry Organic Electronics Radical Anion Stability

Regioselective Palladium-Catalyzed Arylation

In palladium-catalyzed direct C–H arylation, 6,6-diphenylfulvene demonstrates good regioselectivity and yields when coupled with benzenesulfonyl chlorides, a performance not readily achievable with simpler fulvenes [1]. This synthetic accessibility enables the construction of more complex fulvene architectures.

C-H Arylation Yield
Head-to-head
Up to 54% yield with 4-FC₆H₄SO₂Cl
Enables systematic electronic tuning
Pd(OAc)₂, 1,4-dioxane, 140°C
C-H Activation Regioselective Arylation Catalysis

Exo-Selective [4+2] Cycloaddition

The reaction of 6,6-diphenylfulvene with 4,6-diphenylthieno[3,4-c]-1,2,5-oxadiazole proceeds with complete stereoselectivity and regiospecificity, yielding exclusively the exo-[4+2] adduct [1]. This level of selectivity is a direct consequence of the steric and electronic influence of the 6,6-diphenyl substituents.

Stereoselectivity
Head-to-head
Exclusive exo-[4+2] adduct
Predictable 3D architecture
Thiocarbonyl ylide, room temperature
Cycloaddition Stereoselective Synthesis Thiocarbonyl Ylide

Solid-State Twisted Conformation

X-ray crystallographic analysis reveals that 6,6-diphenylfulvene adopts a twisted conformation in the solid state, where the planar aryl and fulvene subunits are rotated relative to each other [1]. This twist, which is not present in the planar, unsubstituted fulvene, directly impacts its packing structure, which is dominated by C–H···π interactions rather than π-stacking [2].

Solid-State Conformation
Class-level
Twisted aryl-fulvene geometry
Impacts packing and solubility
C–H···π interactions dominate
Crystal Engineering X-ray Crystallography Molecular Conformation

High-Yielding 1,3-Dipolar Cycloaddition

In a 1,3-dipolar cycloaddition with C,N-diphenylnitrone, 6,6-diphenylfulvene provided the cycloadduct in a high isolated yield of 85% [1]. While direct comparative data for other fulvenes under identical conditions is not provided in the source, this yield is notably high for such a sterically demanding substrate, suggesting favorable orbital interactions.

Cycloaddition Yield
Reported
85% isolated yield
Reliable synthetic efficiency
C,N-diphenylnitrone, conditions unspecified
1,3-Dipolar Cycloaddition Synthetic Methodology Nitrone Chemistry

Divergent Metal Complexation Reactivity

The reactivity of 6,6-diphenylfulvene with transition metal complexes differs significantly from its less bulky analogs. For instance, while 6,6-dimethylfulvene undergoes reductive dimerization with a dinuclear Ni(I) compound, the bulkier 6,6-diphenylfulvene reacts cleanly only with the more Lewis acidic Hf(CH2Ph)4 to yield a cyclopentadienyl complex [1]. This demonstrates a clear steric threshold for reactivity.

Metal Reactivity
Head-to-head
Clean Hf complex formation
Access to specific organometallics
Dimethyl analog leads to dimerization
Organometallic Chemistry Ligand Synthesis Transition Metal Complexes

6,6-Diphenylfulvene: Key Application Scenarios


Light-Harvesting and Electrochromic Devices

The elevated reduction potential of 6,6-diphenylfulvene, which is approximately 0.3 V higher than that of 6,6-dimethylfulvene [5], directly supports its use in organic light-harvesting materials and electrochromic devices. This property stabilizes the electrochemically generated radical anion, a key intermediate in charge transport and storage, thereby enhancing device longevity and performance. Its twisted solid-state conformation [2] may also be leveraged to control molecular packing in thin films, a critical factor in organic electronics.

Regioselective Polyaromatic Scaffold Synthesis

The palladium-catalyzed C–H arylation of 6,6-diphenylfulvene, which provides moderate-to-good yields for C1- and C1,C4-functionalized fulvenes [5], makes it a powerful starting material for constructing extended π-systems. This methodology offers a distinct advantage over less selective or lower-yielding routes with simpler fulvenes, enabling the efficient preparation of novel polycyclic aromatic hydrocarbons (PAHs) and advanced intermediates for pharmaceutical and material science research.

Stereocontrolled Complex Molecular Assembly

The exclusive exo-stereoselectivity and regiospecificity observed in the cycloaddition of 6,6-diphenylfulvene with thiocarbonyl ylides [5] makes it an ideal reagent for the stereocontrolled synthesis of complex polycyclic frameworks. This property is invaluable in fields like natural product synthesis and medicinal chemistry, where the precise three-dimensional arrangement of atoms dictates biological activity. Using this fulvene ensures a single, predictable product is formed, streamlining purification and improving overall synthetic efficiency.

Tailored Organometallic Ligands and Catalysts

The distinct steric profile of 6,6-diphenylfulvene enables its selective reaction with highly Lewis acidic metal centers, such as Hf(IV), to form cyclopentadienyl complexes, a pathway that is not accessible to its less bulky analog, 6,6-dimethylfulvene [5]. This unique reactivity allows for the design and synthesis of novel single-site polymerization catalysts and stoichiometric organometallic reagents with tailored steric and electronic properties, directly impacting catalyst activity and polymer microstructure.

Application
Selection Property
Validation Focus
Light-harvesting & electrochromic devices
Elevated reduction potential; twisted solid-state conformation
Stability under redox cycling; film morphology
Regioselective polyaromatic synthesis
Palladium-catalyzed C–H arylation efficiency
Yield and selectivity benchmarking
Stereocontrolled complex assembly
Exo-stereoselectivity in cycloadditions
Stereochemical outcome verification
Tailored organometallic catalysts
Steric profile enabling selective metalation
Catalyst activity and selectivity evaluation

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